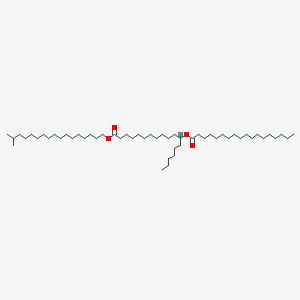

Isostearyl stearoyl stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isostearyl stearoyl stearate is a compound derived from stearic acid (octadecanoic acid) and isostearyl alcohol. It is commonly used in cosmetic formulations due to its emollient, skin conditioning, and viscosity controlling properties . This compound helps to soften and smooth the skin, making it a popular ingredient in various skincare products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isostearyl stearoyl stearate is synthesized through the esterification of stearic acid with isostearyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where stearic acid and isostearyl alcohol are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Isostearyl stearoyl stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of stearic acid and isostearyl alcohol .

Common Reagents and Conditions:

Esterification: Stearic acid, isostearyl alcohol, sulfuric acid (catalyst), heat.

Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed:

Esterification: this compound.

Hydrolysis: Stearic acid and isostearyl alcohol.

Wissenschaftliche Forschungsanwendungen

Isostearyl stearoyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a model compound in studies of esterification and hydrolysis reactions.

- Investigated for its role in modifying the physical properties of cosmetic formulations .

Biology:

- Studied for its effects on skin hydration and barrier function.

- Used in research on the interaction of emollients with skin lipids .

Medicine:

- Explored for its potential use in topical drug delivery systems.

- Investigated for its role in enhancing the penetration of active ingredients through the skin .

Industry:

- Widely used in the formulation of skincare and cosmetic products.

- Employed as a viscosity controlling agent in various industrial applications .

Wirkmechanismus

Isostearyl stearoyl stearate exerts its effects primarily through its emollient and skin conditioning properties. It forms a protective layer on the skin’s surface, reducing water loss and enhancing skin hydration . The compound interacts with the lipid bilayers in the stratum corneum, helping to maintain the skin’s barrier function and improve its overall texture .

Vergleich Mit ähnlichen Verbindungen

Isostearyl isostearate: A liquid emollient ester that helps prevent moisture loss and improves the texture of cosmetic products.

Stearyl stearate: Another ester of stearic acid, used for its emollient and skin conditioning properties.

Uniqueness: Isostearyl stearoyl stearate is unique in its ability to provide both emollient and viscosity controlling effects, making it a versatile ingredient in cosmetic formulations. Its combination of stearic acid and isostearyl alcohol results in a compound that offers superior skin conditioning and hydration benefits compared to other similar esters .

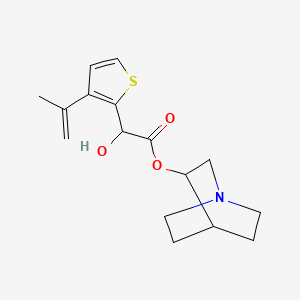

Eigenschaften

CAS-Nummer |

93385-12-7 |

|---|---|

Molekularformel |

C54H106O4 |

Molekulargewicht |

819.4 g/mol |

IUPAC-Name |

16-methylheptadecyl 12-octadecanoyloxyoctadecanoate |

InChI |

InChI=1S/C54H106O4/c1-5-7-9-11-12-13-14-15-16-19-22-25-32-37-43-49-54(56)58-52(46-40-10-8-6-2)47-41-35-30-26-27-31-36-42-48-53(55)57-50-44-38-33-28-23-20-17-18-21-24-29-34-39-45-51(3)4/h51-52H,5-50H2,1-4H3 |

InChI-Schlüssel |

VRAFPDRBGSLNJT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)